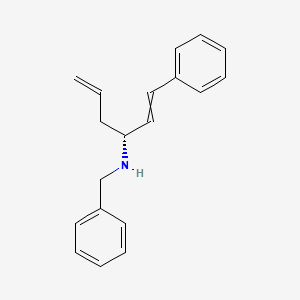
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine is an organic compound with a complex structure that includes a benzyl group, a phenyl group, and a hexa-1,5-diene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral auxiliary to introduce the (3R) configuration. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation can be used with aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce fully saturated amines.
Wissenschaftliche Forschungsanwendungen
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as inhibition of enzyme activity or binding to receptor sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine: The enantiomer of the compound with opposite stereochemistry.
N-Benzyl-1-phenylhexa-1,5-dien-3-amine: Without the chiral center.
N-Benzyl-1-phenylhexane: A fully saturated analog.
Uniqueness
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine is unique due to its specific (3R) configuration, which can impart different biological activities and reactivity compared to its enantiomer or other analogs. This stereochemistry can be crucial in applications where chirality plays a significant role, such as in pharmaceuticals.
Eigenschaften
CAS-Nummer |
206768-91-4 |
|---|---|
Molekularformel |
C19H21N |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
(3R)-N-benzyl-1-phenylhexa-1,5-dien-3-amine |
InChI |
InChI=1S/C19H21N/c1-2-9-19(15-14-17-10-5-3-6-11-17)20-16-18-12-7-4-8-13-18/h2-8,10-15,19-20H,1,9,16H2/t19-/m1/s1 |
InChI-Schlüssel |
BAWMASLVKJPEBZ-LJQANCHMSA-N |
Isomerische SMILES |
C=CC[C@H](C=CC1=CC=CC=C1)NCC2=CC=CC=C2 |
Kanonische SMILES |
C=CCC(C=CC1=CC=CC=C1)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
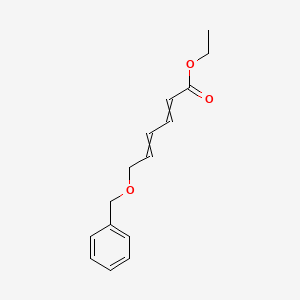


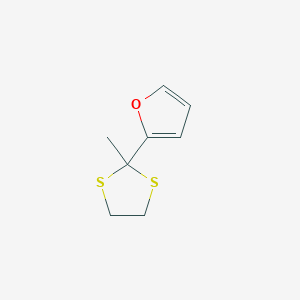
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
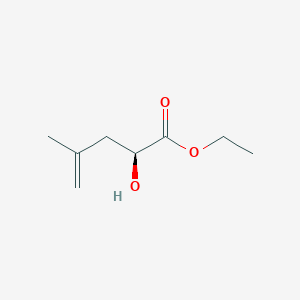
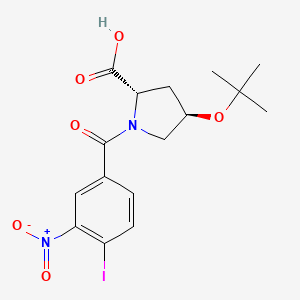
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
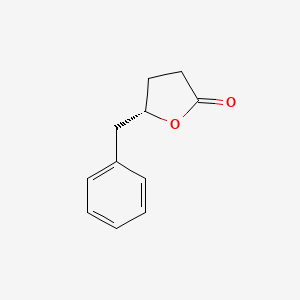
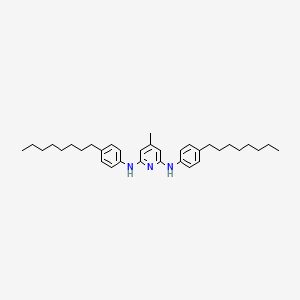
![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
